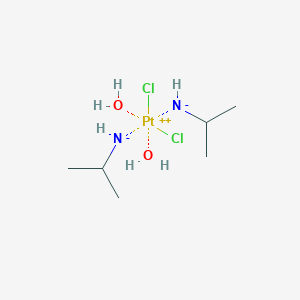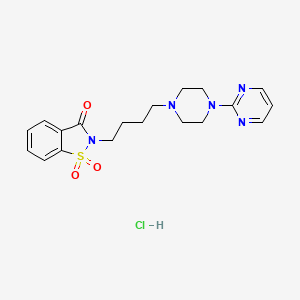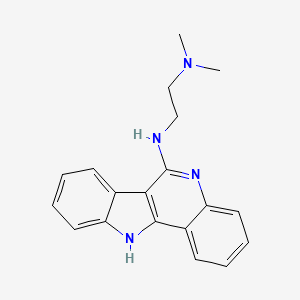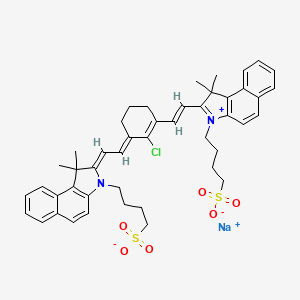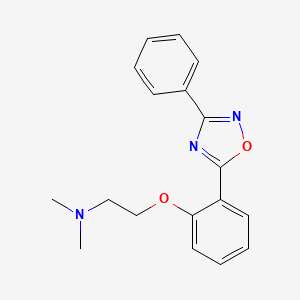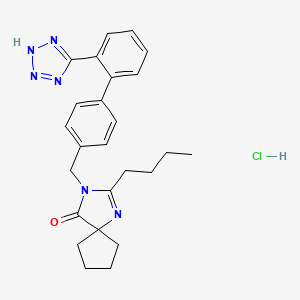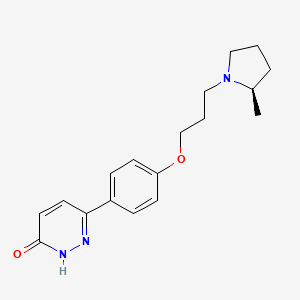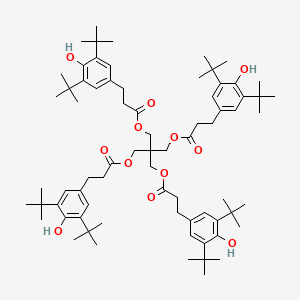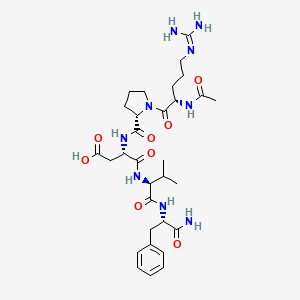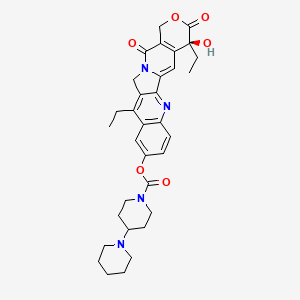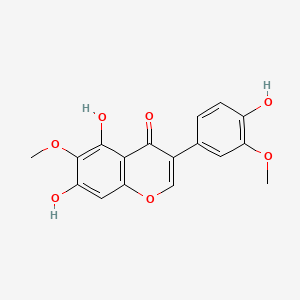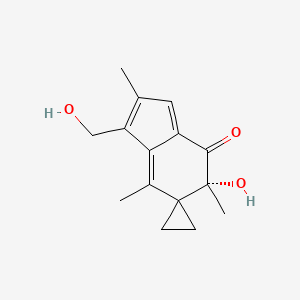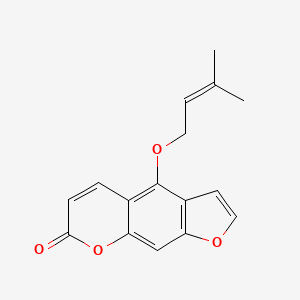
Isoimperatorin
Vue d'ensemble
Description
Isoimperatorin is a furanocoumarin derivative with a formal name of 4-[(3-methyl-2-buten-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one . It is considered a key chemical component of Angelica dahurica .
Synthesis Analysis
Isoimperatorin has been found to suppress the activity of tyrosinase, an essential enzyme in melanin biosynthesis . It is synthesized, as are other furanocoumarins, through the shikimic acid pathway .
Molecular Structure Analysis
The molecular formula of Isoimperatorin is C16H14O4 . The molecular structure of Isoimperatorin shows the atomic arrangement .
Chemical Reactions Analysis
Isoimperatorin has been found to exhibit a broad-spectrum antiviral effect, especially against the A/FM/1/47 (H1N1), A/WSN/33 (H1N1, S31N, amantadine resistant), A/Puerto Rico/8/34 (H1N1), and A/Chicken/Guangdong/1996 (H9N2) virus strains .
Physical And Chemical Properties Analysis
Isoimperatorin is a white, long fine needle or crystal with a melting point of 101 °C . It is insoluble in water and is easily soluble in nonpolar solvents . Its molecular weight is 270.27996 amu .
Applications De Recherche Scientifique
Synthesis of Silver Nanoparticles
- Scientific Field: Nanotechnology
- Summary of the Application: Isoimperatorin, a natural furanocoumarin, is used as a reducing reagent to synthesize isoimperatorin mediated silver nanoparticles (Iso-AgNPs). These nanoparticles have photocatalytic and electrocatalytic activities .
- Methods of Application: Isoimperatorin is used to synthesize silver nanoparticles in a one-step process. The resulting Iso-AgNPs consist of spherically shaped particles with a size range of 9–11 nm .
- Results or Outcomes: The Iso-AgNPs showed catalytic activity for the degradation of New Fuchsine (NF), Methylene Blue (MB), Erythrosine B (ER) and 4-chlorophenol (4-CP) under sunlight irradiation. They exhibited 90.5%, 90.3%, 90.2%, and 90.1% degradation rates for MB, NF, ER, and 4-CP, respectively. The electrochemical performance showed that the as-prepared Iso-AgNPs exhibited excellent electrocatalytic activity toward hydrogen peroxide (H2O2) reduction .
Antitumor Effects
- Scientific Field: Oncology
- Summary of the Application: Isoimperatorin has been found to have antitumor effects, specifically in hepatocellular carcinomas (HCCs). It inhibits the viability of Huh7 and Hep3B HCCs and increases the subG1 apoptotic portion .
Synthesis of Silver Nanoparticles
- Scientific Field: Nanotechnology
- Summary of the Application: Isoimperatorin, a natural furanocoumarin, is used as a reducing reagent to synthesize isoimperatorin mediated silver nanoparticles (Iso-AgNPs). These nanoparticles have photocatalytic and electrocatalytic activities .
- Methods of Application: Isoimperatorin is used to synthesize silver nanoparticles in a one-step process. The resulting Iso-AgNPs consist of spherically shaped particles with a size range of 9–11 nm .
- Results or Outcomes: The Iso-AgNPs showed catalytic activity for the degradation of New Fuchsine (NF), Methylene Blue (MB), Erythrosine B (ER) and 4-chlorophenol (4-CP) under sunlight irradiation. They exhibited 90.5%, 90.3%, 90.2%, and 90.1% degradation rates for MB, NF, ER, and 4-CP, respectively. The electrochemical performance showed that the as-prepared Iso-AgNPs exhibited excellent electrocatalytic activity toward hydrogen peroxide (H2O2) reduction .
Antitumor Effects
- Scientific Field: Oncology
- Summary of the Application: Isoimperatorin has been found to have antitumor effects, specifically in hepatocellular carcinomas (HCCs). It inhibits the viability of Huh7 and Hep3B HCCs and increases the subG1 apoptotic portion .
- Methods of Application: The study involved treating Huh7 and Hep3B cells with Isoimperatorin and observing its effects on the expression of various proteins related to cell cycle and apoptosis .
- Results or Outcomes: Isoimperatorin abrogated the expression of pro-poly-ADP ribose polymerase (pro-PARP) and pro-caspase 3 in Huh7 and Hep3B cells. It also reduced the expression of cyclin D1, cyclin E1, CDK2, CDK4, CDK6 and increased p21 as G1 phase arrest-related proteins in Huh7 and Hep3B cells .
Extraction and Enrichment of Isoimperatorin
- Scientific Field: Phytochemistry
- Summary of the Application: Isoimperatorin, a bioactive furanocoumarin, is extracted and enriched from the roots of Ostericum koreanum using ionic liquids (ILs). The extraction and enrichment process is efficient and environmentally friendly .
- Methods of Application: Several ILs were investigated for their capacity to extract isoimperatorin. 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) was selected as a promising IL for separating isoimperatorin. A central composite design was applied to optimize the extraction conditions .
- Results or Outcomes: Under the optimal conditions, the yield of isoimperatorin reached 97.17 ± 1.84%. Additionally, the recovery of isoimperatorin from the [Bmim][BF4] solution was successfully achieved (87.73 ± 2.37%) by crystallization using water as an antisolvent .
Antibacterial Activity
- Scientific Field: Microbiology
- Summary of the Application: Isoimperatorin-mediated silver nanoparticles (Iso-AgNPs) have been found to exhibit antibacterial activity against various bacterial strains .
- Methods of Application: The study involved testing the antibacterial activity of Iso-AgNPs and isoimperatorin against various bacterial strains .
- Results or Outcomes: The results of the study are not explicitly mentioned in the search results. For detailed results, I recommend referring to the original research article .
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEVSBEKYORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197460 | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoimperatorin | |
Color/Form |
Off-white, light brown solid | |
CAS RN |
482-45-1 | |
| Record name | Isoimperatorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOIMPERATORIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOIMPERATORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98-100 °C | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



